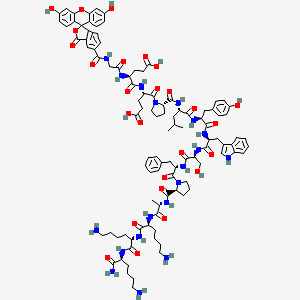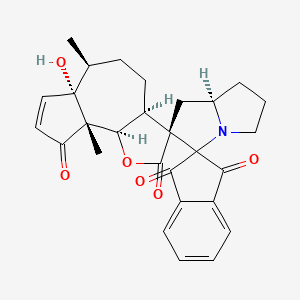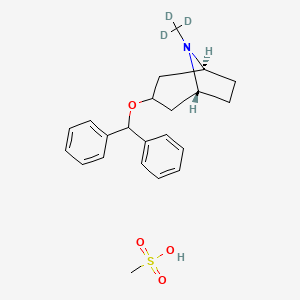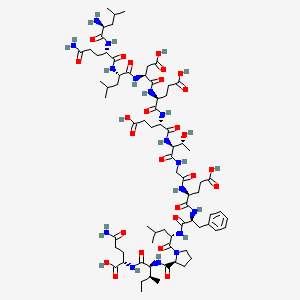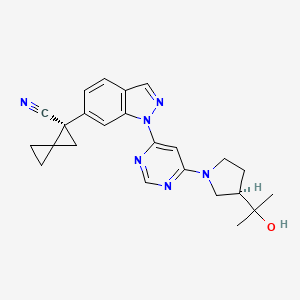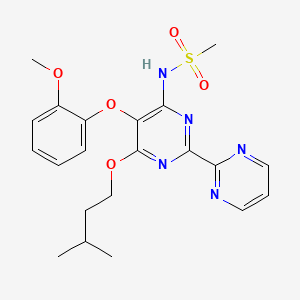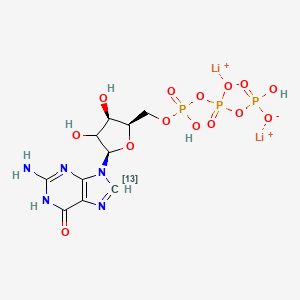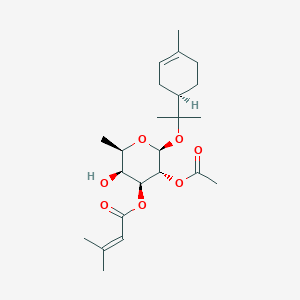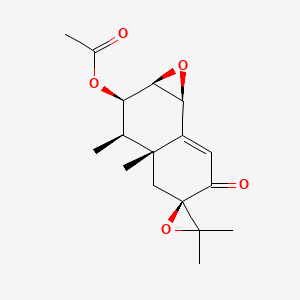
Eremofortin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremofortin A is a secondary metabolite produced by the fungus Penicillium roqueforti. It belongs to the class of eremophilane sesquiterpenes, which are known for their complex structures and diverse biological activities. This compound is particularly notable for its role in the biosynthesis of PR toxin, a mycotoxin produced by the same fungus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eremofortin A can be synthesized through the biotransformation of PR toxin by Penicillium roqueforti. The process involves the epoxidation of eremofortin B, followed by acetylation and oxidation steps . The specific reaction conditions include the use of prx8- or prx9-encoded proteins for epoxidation and prx11-encoded acetyltransferase for acetylation .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Penicillium roqueforti under controlled conditions. The fungus is grown in a suitable medium, and the metabolites are extracted and purified using high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Eremofortin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eremofortin C and other related compounds.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: Substitution reactions can modify the functional groups attached to the eremophilane skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases encoded by the prx1 gene.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Eremofortin C and eremofortin D.
Reduction: Reduced forms of this compound.
Substitution: Modified eremofortin derivatives with different functional groups.
Applications De Recherche Scientifique
Eremofortin A has several scientific research applications, including:
Mécanisme D'action
Eremofortin A exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with specific enzymes involved in the biosynthesis of PR toxin, such as prx8- and prx9-encoded proteins.
Pathways Involved: The biosynthetic pathway of this compound involves epoxidation, acetylation, and oxidation steps, leading to the formation of PR toxin and other related compounds.
Comparaison Avec Des Composés Similaires
Eremofortin A can be compared with other eremophilane sesquiterpenes, such as:
Eremofortin B: A precursor in the biosynthesis of this compound, undergoing epoxidation to form this compound.
Eremofortin C: An oxidized form of this compound, produced through further oxidation reactions.
Eremofortin D: A tricyclic byproduct formed during the biosynthesis of this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of PR toxin and its complex structure, which allows for diverse chemical modifications and biological activities .
Propriétés
Formule moléculaire |
C17H22O5 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1 |
Clé InChI |
NQRGNSMJSDQOED-FQAGGABLSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)C(O4)(C)C)OC(=O)C |
SMILES canonique |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


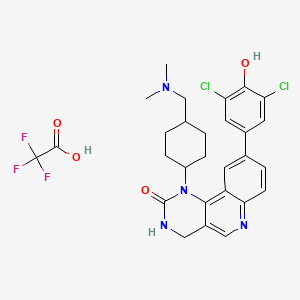
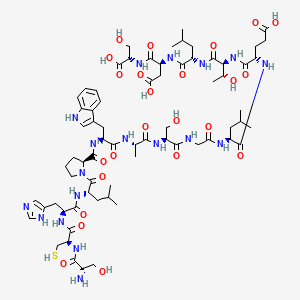
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
